N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]pyrazolo[1,5-a]pyridin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-14-3-4-16(22)11-19(14)25-7-9-26(10-8-25)21(29)18-13-23-27-6-5-17(12-20(18)27)24-15(2)28/h3-6,11-13H,7-10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRHMSVPRICODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C4C=C(C=CN4N=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic compound that belongs to a class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity:
- Piperazine moiety : Known for its diverse biological activities, piperazines are often utilized in drug design.
- Pyrazolo[1,5-a]pyridine scaffold : This heterocyclic structure is recognized for its anticancer and anti-inflammatory properties.
- Chloro and methyl substituents : These groups can influence the compound's lipophilicity and bioavailability.
The molecular formula for this compound is , with a molecular weight of approximately 399.91 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of the pyrazolo[1,5-a]pyridine scaffold exhibit significant anticancer activities. For instance, compounds with similar structures have demonstrated the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific findings include:
- IC50 Values : Compounds structurally related to N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potential efficacy in treating infections related to cancer therapy .
Antitubercular Activity
The compound also shows promise as an antitubercular agent. The incorporation of piperazine and pyrazole moieties has been linked to enhanced activity against Mycobacterium tuberculosis. For example:
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 4.00 |
| 6k | 2.00 | 3.90 |
These results suggest that modifications in the chemical structure can lead to improved biological activity against tuberculosis .
The biological activity of N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or bacterial survival.
- Receptor Modulation : Similar compounds have been identified as selective modulators of androgen receptors, which could suggest a pathway for this compound's action .
- Induction of Apoptosis : By triggering apoptotic pathways, the compound could effectively reduce tumor size and inhibit metastasis.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of compounds within this chemical class:
- A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with our compound, demonstrating their effectiveness as selective protein inhibitors .
- Another investigation focused on the synthesis of novel substituted piperazine derivatives that exhibited significant anti-tubercular activity, showcasing the importance of structural modifications in enhancing biological effects .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide has been explored for its potential as a therapeutic agent in various diseases. The compound's ability to interact with specific biological targets makes it suitable for drug development focused on:
- Cancer Treatment : The compound has shown promise in targeting androgen receptors, which are implicated in prostate cancer and other androgen-dependent malignancies .
- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit significant antibacterial and antifungal properties, suggesting potential applications in treating infectious diseases .
Neuropharmacology
Research has indicated that compounds similar to N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of similar compounds demonstrated their effectiveness as androgen receptor antagonists. In vitro assays showed significant inhibition of prostate cancer cell proliferation when treated with derivatives of this compound .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of structurally related compounds. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Core Structure Variations
The pyrazolo[1,5-a]pyridine/pyrimidine core is a common scaffold in drug discovery. Modifications to this core significantly influence biological activity:
Insights :
- Pyrazolo[1,5-a]pyrimidine derivatives (e.g., F-DPA, GABA-A inhibitors) often prioritize fluorinated or electron-withdrawing groups (cyano, nitro) for enhanced receptor affinity .
- The target compound’s pyrazolo[1,5-a]pyridine core may offer distinct electronic properties compared to pyrimidine analogs, influencing target selectivity.
Piperazine Substituent Effects
Piperazine substituents modulate pharmacokinetics and target engagement:
Insights :
Acetamide Position and Modifications
The acetamide group’s position and structure are critical for activity:
Insights :
- Thioacetamide () may alter solubility and oxidative stability compared to the target compound’s acetamide .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 5-chloro-2-methylphenyl group may enhance target binding via hydrophobic interactions, while the acetamide contributes to hydrogen bonding.
- Metabolic Stability : Chloro and methyl substituents could reduce CYP450-mediated metabolism compared to fluorinated analogs .
- Therapeutic Potential: Based on structural analogs, the compound may exhibit activity in CNS disorders (e.g., anxiety, epilepsy) or serve as a kinase inhibitor .
Q & A
Basic: What are the key synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyrazolo[1,5-a]pyridine core via cyclization of aminopyridine derivatives under reflux conditions with hydrazine analogs (e.g., aryl hydrazines) .
- Step 2: Introduction of the piperazine-carbonyl moiety via coupling reactions, often using carbodiimide-based activating agents (e.g., EDCI or DCC) in anhydrous dichloromethane or DMF .
- Step 3: Acetamide functionalization at the pyridine nitrogen using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .
- Purification: Normal-phase chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol is critical for isolating high-purity products (>95%) .
Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?
Methodological Answer:
Low yields in piperazine-carbonyl coupling often arise from steric hindrance or poor nucleophilicity. Strategies include:
- Solvent Optimization: Switching from DMF to THF or dichloromethane to reduce side reactions .
- Catalyst Use: Adding DMAP (4-dimethylaminopyridine) to enhance acyl transfer efficiency .
- Temperature Control: Maintaining reaction temperatures between 0–5°C during acyl chloride addition to minimize decomposition .
- Monitoring Intermediates: Using TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .
Basic: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Assigns proton environments (e.g., acetamide CH₃ at ~2.1 ppm, aromatic protons at 6.8–8.2 ppm) and confirms piperazine connectivity .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 496.1584 for C₂₃H₂₂ClN₅O₂) .
- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Purity Reassessment: Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .
- Dose-Response Curves: Perform IC₅₀ assays across a wider concentration range (e.g., 1 nM–100 µM) to distinguish specific inhibition from off-target effects .
- Structural Analog Comparison: Test derivatives lacking the chloro-methylphenyl group to isolate pharmacophore contributions .
Basic: What structural features influence its biological activity?
Key Features:
| Group | Role | Reference |
|---|---|---|
| 5-Chloro-2-methylphenyl | Enhances lipophilicity and target binding via hydrophobic interactions | |
| Piperazine-carbonyl | Facilitates hydrogen bonding with kinase ATP pockets | |
| Pyrazolo[1,5-a]pyridine core | Provides planar rigidity for π-π stacking in active sites |
Advanced: What strategies enable regioselective functionalization of the pyrazolo-pyridine core?
Methodological Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate the C-3 position selectively, followed by electrophilic quenching (e.g., alkyl halides) .
- Protection/Deprotection: Temporarily mask the acetamide group with Boc (tert-butoxycarbonyl) to avoid side reactions during C-5 bromination .
- Cross-Coupling: Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl groups at the C-7 position .
Basic: How stable is this compound under varying storage conditions?
Methodological Answer:
- Solid State: Stable for >6 months at −20°C in amber vials with desiccants (e.g., silica gel) .
- Solution State: Degrades within 72 hours in DMSO at room temperature; use freshly prepared solutions in acetonitrile or ethanol .
- Light Sensitivity: UV irradiation (254 nm) causes decomposition of the chloro-methylphenyl group; store in dark .
Advanced: How to design mechanistic studies for target engagement (e.g., kinase inhibition)?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) between the compound and purified kinase domains .
- Crystallography: Co-crystallize with human CDK2 or EGFR kinases to resolve binding modes (PDB deposition recommended) .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by measuring kinase melting temperature shifts post-treatment .
Basic: What are the recommended in vitro assays for preliminary bioactivity screening?
Methodological Answer:
- Kinase Inhibition: Use ADP-Glo™ kinase assay with recombinant enzymes (e.g., PIM1, AKT) at 1–10 µM compound concentrations .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HCT-116, MCF-7) with 48-hour exposure .
- Solubility: Shake-flask method in PBS (pH 7.4) to determine aqueous solubility (<10 µg/mL suggests formulation challenges) .
Advanced: How to address poor solubility in pharmacological assays?
Methodological Answer:
- Prodrug Design: Introduce phosphate or PEG groups at the acetamide nitrogen to enhance hydrophilicity .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (70–100 nm size) using emulsion-solvent evaporation .
- Co-Solvent Systems: Use 10% DMSO with cyclodextrin (e.g., HP-β-CD) to stabilize supersaturated solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
